molecular formula C11H26ClNO B1492233 [4-(Tert-butoxy)-2,2-dimethylbutyl](methyl)amine hydrochloride CAS No. 2098113-55-2

[4-(Tert-butoxy)-2,2-dimethylbutyl](methyl)amine hydrochloride

Cat. No. B1492233
M. Wt: 223.78 g/mol
InChI Key: QWKOTUJGPVSZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Tert-butoxy)-2,2-dimethylbutylamine hydrochloride” is a chemical compound with the CAS Number: 2305252-34-8 . It has a molecular weight of 195.73 . The IUPAC name for this compound is 4-(tert-butoxy)-N-methylbutan-1-amine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius .


Physical And Chemical Properties Analysis

“4-(Tert-butoxy)-2,2-dimethylbutylamine hydrochloride” is a powder . The country of origin for this compound is UA . It is shipped at normal temperature .

Scientific Research Applications

Serendipitous Synthesis and Nitrogen Heterocycles

A study highlighted the serendipitous synthesis of (tert-Butyl-NNO-azoxy)acetonitrile as a precursor for several nitrogen heterocycles. This compound was obtained by treating the salts of (tert-butyl-NNO-azoxy)(hydroxyimino)acetonitrile with NH2OTs, marking the first case of a one-step reduction of an oxime group to a methylene unit using an aminating agent. This work also developed a new strategy for tetrazole 1-oxide ring construction, showcasing the versatility of tert-butoxy derivatives in synthesizing complex nitrogen-containing rings (Klenov et al., 2016).

Chemoselective Tert-butoxycarbonylation

Research on the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has shown high yield and chemoselectivity under mild conditions. This demonstrates the compound's utility in selective protection strategies in organic synthesis (Ouchi et al., 2002).

Hydroxyl Group Protection

Another study discussed the development of chemical agents to protect hydroxyl groups, highlighting the use of dimethyl-tert-butylsilyl as a stable yet easily removable protecting group. This compound's ethers are stable under various conditions, making it useful in synthesizing prostaglandins and other complex molecules (Corey & Venkateswarlu, 1972).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

N,2,2-trimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO.ClH/c1-10(2,3)13-8-7-11(4,5)9-12-6;/h12H,7-9H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKOTUJGPVSZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(C)(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Tert-butoxy)-2,2-dimethylbutyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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